1-(4H-1,2,4-Triazol-4-yl)ethan-1-one
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Overview
Description
1-(4H-1,2,4-Triazol-4-yl)ethanone is a chemical compound belonging to the class of 1,2,4-triazoles. This compound is characterized by a triazole ring, which is a five-membered ring containing three nitrogen atoms. The presence of the triazole ring imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4H-1,2,4-Triazol-4-yl)ethanone can be synthesized through several synthetic routes. One common method involves the reaction of hydrazine with acetic anhydride to form 1,2,4-triazole. This intermediate is then reacted with acetyl chloride under controlled conditions to yield 1-(4H-1,2,4-Triazol-4-yl)ethanone .
Industrial Production Methods: In industrial settings, the production of 1-(4H-1,2,4-Triazol-4-yl)ethanone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(4H-1,2,4-Triazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines under appropriate conditions.
Major Products Formed:
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole compounds with various functional groups.
Scientific Research Applications
1-(4H-1,2,4-Triazol-4-yl)ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4H-1,2,4-Triazol-4-yl)ethanone involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. For example, in anticancer research, the compound may inhibit enzymes involved in cell proliferation, leading to apoptosis of cancer cells .
Comparison with Similar Compounds
- 1-(1H-1,2,4-Triazol-1-yl)ethanone
- 1-(2H-1,2,4-Triazol-2-yl)ethanone
- 1-(3H-1,2,4-Triazol-3-yl)ethanone
Comparison: 1-(4H-1,2,4-Triazol-4-yl)ethanone is unique due to the position of the triazole ring, which affects its reactivity and interaction with biological targets. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications .
Properties
CAS No. |
21565-40-2 |
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Molecular Formula |
C4H5N3O |
Molecular Weight |
111.10 g/mol |
IUPAC Name |
1-(1,2,4-triazol-4-yl)ethanone |
InChI |
InChI=1S/C4H5N3O/c1-4(8)7-2-5-6-3-7/h2-3H,1H3 |
InChI Key |
CTLKWDNYOOIAEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=NN=C1 |
Origin of Product |
United States |
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